

Glasdegib in Acute Myeloid Leukemia: Protocols for Managing Transfusion Independence

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Clinical Context and Significance

Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age at diagnosis of 68 years. A significant proportion of newly diagnosed patients are **ineligible for intensive chemotherapy** due to advanced age (≥ 75 years) or significant comorbidities, including severe cardiac disease, renal impairment, or poor performance status. For these **older/unfit patients**, treatment options have historically been limited to low-intensity regimens such as low-dose cytarabine (LDAC) or hypomethylating agents (HMA), which yield modest response rates (7%-18%) and poor overall survival (median 4-9 months). A critical challenge in managing this population lies in addressing **disease-related cytopenias** that necessitate frequent transfusions of red blood cells (RBC) and platelets, significantly impairing quality of life and increasing treatment burden.

Glasdegib (brand name Daurismo) is an oral **hedgehog pathway inhibitor** approved by the US Food and Drug Administration in November 2018 for use in combination with LDAC for newly diagnosed AML in patients aged ≥ 75 years or who have comorbidities precluding intensive induction chemotherapy. This approval was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated **superior overall survival** with **glasdegib** plus LDAC (8.8 months) compared to LDAC alone (4.9 months). Beyond survival benefits, post-hoc analysis revealed a significant clinical benefit in terms of **transfusion independence** and

hematological recovery, even in patients who did not achieve complete remission, suggesting **glasdegib** may positively impact bone marrow function and reduce transfusion dependency in this vulnerable population [1] [2] [3].

Quantitative Clinical Data on Transfusion Independence

Key Efficacy Endpoints

Transfusion independence represents a clinically meaningful endpoint that correlates with improved quality of life for AML patients. In the BRIGHT AML 1003 trial, post-hoc analysis evaluated transfusion independence, defined as **≥8 consecutive weeks** without RBC and/or platelet transfusions, in patients receiving **glasdegib** plus LDAC compared to LDAC alone.

*Table 1: Transfusion Independence and Hematological Recovery in AML Patients Receiving **Glasdegib** + LDAC vs LDAC Alone*

Parameter	Glasdegib + LDAC	LDAC Alone
Transfusion Independence (≥8 weeks)	15.0%	2.9%
Durable ANC Recovery (≥1000/μL)	45.6%	35.5%
Hemoglobin Recovery (≥9 g/dL)	54.4%	38.7%
Platelet Recovery (≥100,000/μL)	29.8%	9.7%
Complete Remission Rate	19.2%	2.6%

The data demonstrate that the addition of **glasdegib** to LDAC resulted in **significantly higher rates** of transfusion independence and hematological recovery across all measured parameters compared to LDAC alone. Importantly, these benefits extended to patients who did not achieve complete remission, with

glasdegib-treated patients showing improved overall survival (median 5.0 months vs. 4.1 months; HR=0.63; P=0.0182) compared to those receiving LDAC alone [1] [4].

Comparative Efficacy Across Trials

Table 2: Comparison of **Glasdegib**+LDAC with Other AML Regimens in Older/Unfit Patients

Regimen	Study	Patient Population	Transfusion Independence Rate	Median Overall Survival
Glasdegib + LDAC	BRIGHT AML 1003	Newly diagnosed AML, unfit for intensive chemotherapy	15.0%	8.8 months
LDAC Alone	BRIGHT AML 1003	Newly diagnosed AML, unfit for intensive chemotherapy	2.9%	4.9 months
Venetoclax + Azacitidine	VIALE-A	Newly diagnosed AML, unfit for intensive chemotherapy	Not reported	16.9 months
Azacitidine Alone	AZA-001	AML with >30% blasts, unfit for intensive chemotherapy	Not reported	10.4 months

While the venetoclax plus HMA combination has emerged as a preferred lower-intensity regimen in recent years due to superior response rates and overall survival, **glasdegib** plus LDAC remains an **important therapeutic option** for specific patient subsets, particularly those who may not tolerate venetoclax-based regimens or who have contraindications to HMA therapy [5].

Experimental Protocols for Assessing Transfusion Independence

Clinical Trial Design and Patient Selection

The BRIGHT AML 1003 trial employed a **randomized, open-label, multicenter design** to evaluate the efficacy and safety of **glasdegib** plus LDAC versus LDAC alone in older patients with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS). Key elements of the trial design included:

- **Patient Population:** Adults aged ≥ 55 years with newly diagnosed, previously untreated AML or high-risk MDS (WHO 2008 classification, 10%-19% bone marrow blasts) who were **ineligible for intensive chemotherapy**. Ineligibility was defined by ≥ 1 of: age ≥ 75 years, ECOG performance status of 2, serum creatinine > 1.3 mg/dL, or severe cardiac disease.
- **Randomization:** Patients were randomized in a 2:1 ratio to receive either **glasdegib** plus LDAC (n=78) or LDAC alone (n=38).
- **Treatment Regimen:**
 - **Glasdegib:** 100 mg administered orally once daily continuously in 28-day cycles
 - **LDAC:** 20 mg administered subcutaneously twice daily on days 1-10 of each 28-day cycle
- **Treatment Duration:** Continued until disease progression, unacceptable toxicity, or patient refusal [1] [3].

Assessment of Transfusion Independence and Hematological Recovery

Transfusion independence was rigorously evaluated according to predefined criteria:

- **Transfusion Independence Definition:** ≥ 8 consecutive weeks without RBC and/or platelet transfusions during the treatment period.
- **Transfusion Triggers:** Standard institutional guidelines were followed, typically hemoglobin ≤ 8 g/dL or symptomatic anemia, and platelets $\leq 10,000/\mu\text{L}$ (or higher if bleeding risk factors present).
- **Hematological Recovery Assessment:**
 - **Absolute Neutrophil Count (ANC):** Durable recovery defined as $\text{ANC} \geq 1000/\mu\text{L}$
 - **Hemoglobin:** Recovery defined as ≥ 9 g/dL without recent transfusions
 - **Platelets:** Recovery defined as $\geq 100,000/\mu\text{L}$ without recent transfusions
- **Response Criteria:** Standard International Working Group criteria for AML were used, with bone marrow assessments performed at screening, cycle 3 day 1, every third cycle thereafter, and at times of suspected hematological recovery [1] [4].

Statistical Analysis

Efficacy analyses were performed on the intent-to-treat population, with additional analyses in predefined subgroups:

- **Overall Survival:** Defined as time from randomization to death from any cause, analyzed using Kaplan-Meier methods with hazard ratios from Cox proportional hazards models.
- **Transfusion Independence:** Analyzed using descriptive statistics, with rates compared between treatment arms.
- **Hematological Recovery:** Analyzed similarly, with time-to-event analyses for duration of recovery [1].

Mechanistic Insights into Hematopoietic Recovery

Hedgehog Pathway Inhibition and Leukemic Stem Cells

The **hedgehog signaling pathway** is a highly conserved developmental pathway that plays a critical role in embryogenesis and stem cell maintenance. In adults, this pathway is largely silenced but becomes aberrantly activated in certain malignancies, including AML. The pathway activation begins with binding of hedgehog ligands (Sonic Hedgehog, Indian Hedgehog, or Desert Hedgehog) to the **Patched (PTCH)** receptor, which relieves its inhibition of the **Smoothed (SMO)** transmembrane protein. Activated SMO triggers a signaling cascade that leads to activation and nuclear translocation of **GLI transcription factors**, which regulate genes involved in cell survival, proliferation, and stem cell maintenance [5] [6].

In AML, the hedgehog pathway is **dysregulated in leukemic stem cells (LSCs)** - a primitive cell population with self-renewal capacity that contributes to disease persistence, relapse, and chemoresistance. LSCs can remain **quiescent** in the bone marrow microenvironment, protected from conventional chemotherapeutic agents that target rapidly dividing cells. **Glasdegib**, as a potent and selective SMO inhibitor, targets these LSCs by inhibiting hedgehog pathway signaling, potentially reducing the LSC burden and sensitizing them to cytotoxic therapy like LDAC [5] [6].



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*Diagram 1: Mechanism of **Glasdegib** in Promoting Hematologic Recovery and Transfusion Independence. **Glasdegib** inhibits the Smoothed receptor in the hedgehog pathway, reducing leukemic stem cell burden and sensitizing cells to LDAC chemotherapy, thereby enabling hematologic recovery.*

Impact on Bone Marrow Microenvironment

Beyond direct effects on LSCs, **glasdegib** may facilitate **hematopoietic recovery** through modulation of the bone marrow microenvironment. Preclinical studies suggest that hedgehog pathway inhibition can alter the **bone marrow niche** to make it less supportive of leukemic cell growth and more permissive for normal hematopoiesis. This may explain the observed improvements in blood counts and transfusion independence even in patients who do not achieve complete remission, suggesting a **directive effect on marrow function** rather than solely an antileukemic effect [5] [6].

Clinical Management and Toxicity Mitigation

Administration Protocol

Glasdegib is administered orally at 100 mg once daily continuously in 28-day cycles, while **LDAC** is given subcutaneously at 20 mg twice daily on days 1-10 of each cycle. Treatment should continue until disease progression or unacceptable toxicity, with clinical response evaluation after approximately 6 cycles. Key considerations for optimal administration include:

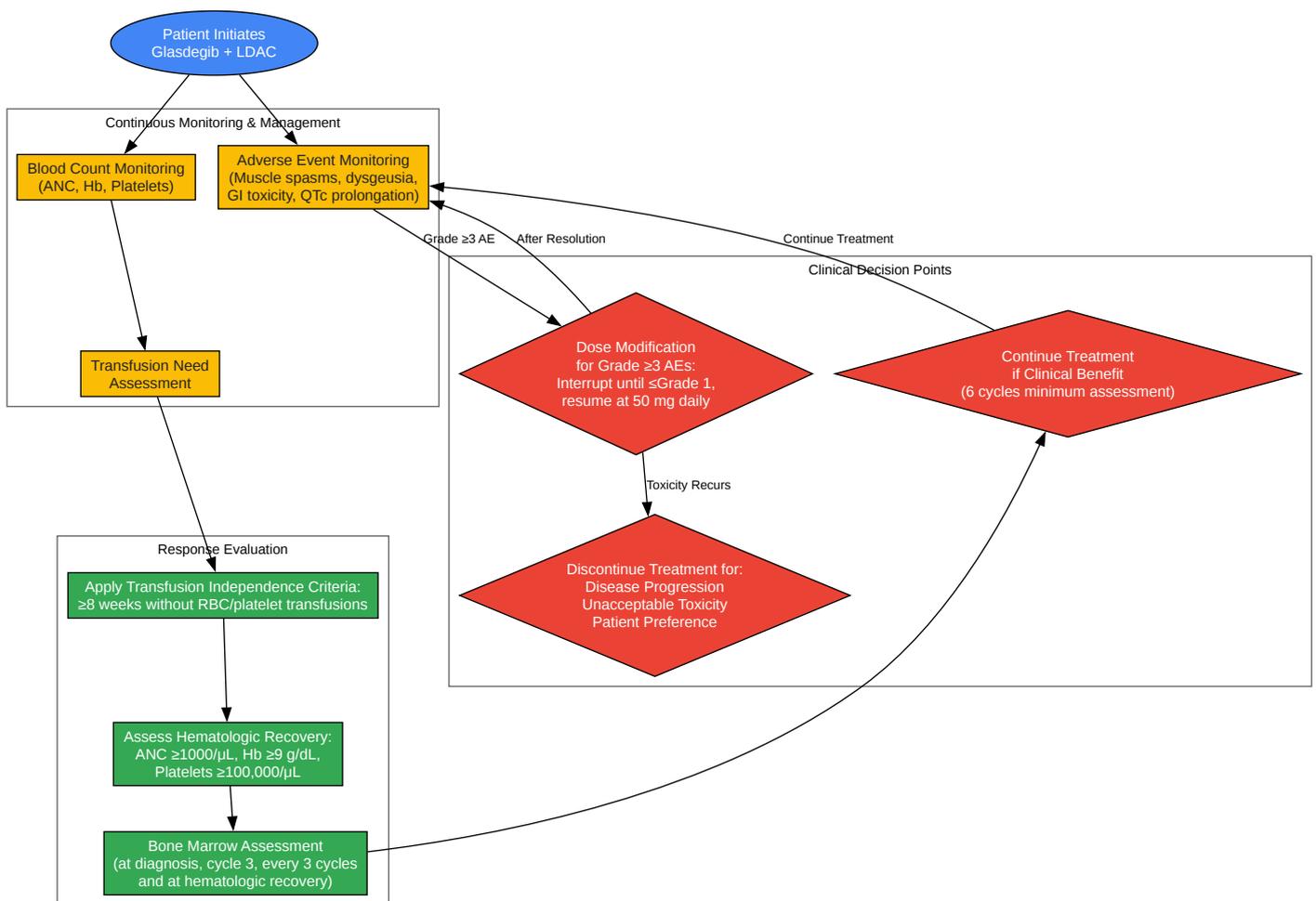
- **Timing: Glasdegib** should be taken at approximately the same time each day, preferably in the morning on an empty stomach (at least 1 hour before or 2 hours after food).
- **Compliance Support:** Use of pill organizers, reminders, and caregiver involvement can enhance adherence to continuous daily dosing.
- **LDAC Administration:** Rotate subcutaneous injection sites (thigh, abdomen, upper arm) to prevent local reactions; proper technique training for patients/caregivers is essential [3] [7].

Toxicity Management Strategy

While **glasdegib** is generally well-tolerated, effective management of adverse events is crucial for maintaining treatment intensity and duration. Common adverse events and management strategies include:

- **Muscle Spasms** ($\geq 25\%$): Typically mild to moderate; ensure adequate hydration, consider magnesium supplementation, and employ gentle stretching.
- **Dysgeusia** (25%): Provide dietary counseling (emphasis on food temperature, texture, and seasoning), recommend oral hygiene with bland products.
- **Alopecia** ($\geq 25\%$): Set expectations early, provide resources for wigs/scarves, and emphasize the reversible nature upon treatment discontinuation.
- **GI Toxicity** (nausea 35.7%, decreased appetite 33.3%, diarrhea 27.4%, constipation 25%): Utilize prophylactic antiemetics, recommend small frequent meals, maintain adequate hydration/fiber intake.
- **QTc Prolongation**: Obtain baseline ECG and monitor periodically; correct electrolyte abnormalities; avoid concomitant QTc-prolonging medications when possible.
- **Cytopenias**: Monitor blood counts regularly; provide appropriate supportive care (growth factors, antimicrobial prophylaxis) per institutional guidelines [2] [3] [7].

For grade 3 or higher adverse events, temporary interruption and dose reduction to 50 mg daily is recommended, with permanent discontinuation for life-threatening toxicity or recurrence after dose reduction.



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*Diagram 2: Clinical Management Pathway for **Glasdegib** plus LDAC Therapy. This workflow outlines the key monitoring parameters, response evaluation criteria, and clinical decision points in managing AML patients receiving **glasdegib** plus LDAC, with emphasis on transfusion independence assessment.*

Conclusions and Future Directions

Glasdegib in combination with LDAC represents a valuable treatment option for older or unfit patients with newly diagnosed AML, offering not only survival benefits but also meaningful **clinical benefits in transfusion independence** and hematological recovery. The ability to reduce transfusion requirements provides an important quality-of-life benefit for this vulnerable patient population, potentially reducing hospital visits, transfusion-related complications, and treatment burden.

The **unique mechanism of action** of **glasdegib** as a hedgehog pathway inhibitor targets leukemic stem cells, potentially addressing a key driver of disease persistence and resistance. The clinical evidence suggesting benefits even in patients who do not achieve complete remission indicates that **glasdegib** may positively influence bone marrow function beyond its direct antileukemic effects.

Future research directions include:

- **Novel combinations** of **glasdegib** with other emerging agents, particularly hypomethylating agents and venetoclax
- **Biomarker development** to identify patient subsets most likely to benefit from hedgehog pathway inhibition
- **Sequencing strategies** incorporating **glasdegib** in the treatment pathway to maximize clinical benefit
- **Quality-of-life assessments** specifically focused on transfusion reduction and its impact on patient-reported outcomes

As the treatment landscape for AML continues to evolve, **glasdegib** maintains a niche role in the management of older and unfit patients, particularly through its potential to reduce transfusion dependence and improve hematological function [5].

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